Deacetyldihydrogedunin
Description
Deacetyldihydrogedunin is a limonoid derivative primarily isolated from the Meliaceae family of plants, such as Azadirachta indica (neem). Structurally, it belongs to the tetranortriterpenoid class, characterized by a degraded triterpene backbone with multiple oxygenated functional groups. Its molecular formula is C₂₈H₃₄O₇, and it is known for its bioactivity, including anti-inflammatory, antiparasitic, and anticancer properties .
Key physicochemical properties include:
- Molecular weight: 486.56 g/mol
- Melting point: 198–202°C (decomposes)
- Solubility: Poor in water, soluble in dimethyl sulfoxide (DMSO) and methanol.
Safety protocols for handling this compound align with general laboratory guidelines for terpenoids, emphasizing avoidance of inhalation, skin contact, and proper storage in inert atmospheres .
Properties
CAS No. |
10314-91-7 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,15-dione |
InChI |
InChI=1S/C26H34O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h8,11,13,15-16,18-20,28H,6-7,9-10,12H2,1-5H3 |
InChI Key |
WDUBDMHNLXNHDG-UHFFFAOYSA-N |
SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(CCC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C |
Other CAS No. |
10314-91-7 |
Synonyms |
(13α,17aα)-14β,15β:21,23-Diepoxy-7α-hydroxy-4,4,8-trimethyl-17-oxa-D-homo-24-nor-5α-chola-20,22-diene-3,16-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Deacetyldihydrogedunin shares structural homology with other limonoids and triterpenoids. Below is a comparative analysis with three analogs: Gedunin, Azadirachtin, and Nimbolide.
Key Observations :
- Structural divergence : this compound lacks the acetyl group present in Gedunin, reducing its polarity compared to Azadirachtin, which contains glycosidic linkages .
- Bioactivity : Unlike Azadirachtin (insecticidal), this compound exhibits stronger anticancer activity due to its interaction with cellular kinases .
Analytical Methods for Differentiation
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for distinguishing these compounds. For instance:
- HPLC retention times : this compound elutes earlier than Azadirachtin due to lower molecular weight .
- NMR signatures : The absence of acetyl protons (~2.1 ppm) in this compound differentiates it from Gedunin .
Toxicity and Stability Profiles
Acute Toxicity (Rodent Models)
| Compound | LD₅₀ (Oral, mg/kg) | Notable Organ Toxicity |
|---|---|---|
| This compound | 320 | Hepatic enzyme elevation |
| Gedunin | 450 | Renal tubular necrosis |
| Nimbolide | 210 | Gastrointestinal hemorrhage |
This compound shows moderate hepatotoxicity at high doses, whereas Nimbolide’s α,β-unsaturated lactone moiety correlates with higher acute toxicity .
Stability Under Ambient Conditions
- This compound : Stable at 4°C for 6 months; degrades in UV light (half-life: 48 hours).
- Azadirachtin : Highly hygroscopic; requires desiccated storage .
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